molecular formula C13H8F4N2O B5295078 1,3-Bis(3,4-difluorophenyl)urea

1,3-Bis(3,4-difluorophenyl)urea

Cat. No.: B5295078
M. Wt: 284.21 g/mol
InChI Key: FJDPATZPOWLDJQ-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-difluorophenyl)urea is an organic compound with the molecular formula C₁₃H₈F₄N₂O. It is a derivative of urea, where two phenyl rings substituted with fluorine atoms are attached to the nitrogen atoms of the urea moiety.

Mechanism of Action

Target of Action

N,N’-bis(3,4-difluorophenyl)urea is a synthetic compound that has been identified as a potential inhibitor of human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the arachidonic acid cascade , which is involved in the regulation of blood pressure and inflammation .

Mode of Action

It is believed to interact with seh, inhibiting its activity . This inhibition prevents the conversion of epoxy fatty acids, which are arachidonic acid metabolites, into vicinal diols . The preservation of these epoxy fatty acids can have therapeutic effects in the treatment of certain conditions .

Biochemical Pathways

By inhibiting sEH, N,N’-bis(3,4-difluorophenyl)urea affects the arachidonic acid cascade . This cascade is a complex set of biochemical reactions that produce various eicosanoids, which are signaling molecules that exert control over numerous physiological systems in the body . By preserving the levels of epoxy fatty acids, the compound can potentially influence these systems .

Pharmacokinetics

It is known that the rate of metabolism of similar compounds is proportional to their lipophilicity

Result of Action

The inhibition of sEH by N,N’-bis(3,4-difluorophenyl)urea can lead to a high concentration of epoxy fatty acids . These acids are known to have anti-inflammatory and vasodilatory effects . Therefore, the compound could potentially be used in the treatment of conditions such as hypertension and neuropathic pain .

Action Environment

The efficacy and stability of N,N’-bis(3,4-difluorophenyl)urea can be influenced by various environmental factors. For instance, the presence of other substances in the body could affect the compound’s absorption and distribution . Additionally, factors such as temperature and pH could potentially impact the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-difluorophenyl)urea can be synthesized through the reaction of 3,4-difluoroaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

    Step 1: Dissolve 3,4-difluoroaniline in an appropriate solvent, such as dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add phosgene or triphosgene to the reaction mixture while maintaining a low temperature (0-5°C).

    Step 4: Allow the reaction to proceed at room temperature for several hours.

    Step 5: Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-difluorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenylureas can be obtained.

    Hydrolysis Products: The primary products are 3,4-difluoroaniline and carbon dioxide.

Scientific Research Applications

1,3-Bis(3,4-difluorophenyl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(3,4-dichlorophenyl)urea: Similar in structure but with chlorine atoms instead of fluorine.

    1,3-Bis(4-fluorophenyl)urea: Lacks the additional fluorine atom on the phenyl ring.

    1,3-Bis(3,4-difluorophenyl)thiourea: Contains a sulfur atom in place of the oxygen in the urea moiety.

Uniqueness

1,3-Bis(3,4-difluorophenyl)urea is unique due to the presence of fluorine atoms, which enhance its lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and materials science applications .

Properties

IUPAC Name

1,3-bis(3,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDPATZPOWLDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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